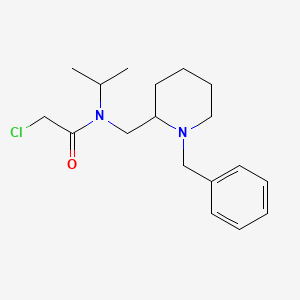

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

CAS No.: 1353984-42-5

Cat. No.: VC8234149

Molecular Formula: C18H27ClN2O

Molecular Weight: 322.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353984-42-5 |

|---|---|

| Molecular Formula | C18H27ClN2O |

| Molecular Weight | 322.9 g/mol |

| IUPAC Name | N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C18H27ClN2O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 |

| Standard InChI Key | YUIFXULHSNAQOO-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name, N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide, reflects its branched structure. Its molecular formula is C₁₈H₂₇ClN₂O, with a molecular weight of 322.18 g/mol . Key structural components include:

-

Chloroacetamide core: A reactive 2-chloroacetamide group contributes to electrophilic properties.

-

Piperidine ring: A six-membered nitrogen-containing heterocycle frequently associated with CNS activity.

-

Benzyl and isopropyl substituents: These hydrophobic groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

The SMILES notation (O=C(N(CC1N(CC=2C=CC=CC2)CCCC1)C(C)C)CCl) and InChI key (YUIFXULHSNAQOO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through nucleophilic substitution reactions. A representative route involves:

-

Chloroacetylation: Reaction of isopropylamine with 2-chloroacetyl chloride to form 2-chloro-N-isopropyl-acetamide.

-

Piperidine functionalization: Alkylation of 1-benzylpiperidine-2-methanamine with the chloroacetamide intermediate under basic conditions .

Alternative methods may employ 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as a precursor, as demonstrated in related syntheses of piperazine-linked analogs .

Purification and Yield

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | ~1.1 g/cm³ (predicted) | |

| Solubility | Low aqueous solubility; soluble in DMSO, ethanol | |

| LogP | ~3.2 (estimated) |

The chloro group’s electronegativity and the benzyl group’s hydrophobicity contribute to these properties, which are critical for drug formulation .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume